molecular formula C15H14O3 B071880 Rhinacanthone CAS No. 171522-36-4

Rhinacanthone

Cat. No. B071880
M. Wt: 242.27 g/mol
InChI Key: GAQRLJKQPBBUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhinacanthone is a natural compound that is found in the leaves of the Rhinacanthus nasutus plant. It has been traditionally used in Thai medicine for the treatment of various ailments. In recent years, rhinacanthone has gained attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Anticancer Properties

Rhinacanthone, a bioactive compound from Rhinacanthus nasutus roots, shows promising anticancer effects. Studies reveal its ability to induce apoptosis in human cervical carcinoma cells through a mitochondria-dependent signaling pathway, suggesting potential as a treatment agent for this cancer (Siripong et al., 2009). Another study demonstrates its antitumor activity against Dalton's ascitic lymphoma, indicating its broader applicability in cancer treatment (Thirumurugan et al., 2000).

Antiviral Activities

Rhinacanthone has shown significant antiviral activities, effective against various virus-infected cells, including PR8, HRV1B, and CVB3-infected vero cells. This property points towards its potential use in treating viral infections (Ngoc et al., 2019).

Neuroprotective Effects

Investigations into rhinacanthin-C, a component of rhinacanthone, have highlighted its potential as a neuroprotective agent. It shows effectiveness in treating motor and non-motor symptoms of Parkinson's disease, suggesting its utility in neurodegenerative disorders (Saleem et al., 2021).

Anti-Diabetic and Anti-Hyperlipidemic Effects

Rhinacanthone demonstrates positive effects on hyperglycemia, hyperlipidemia, and pancreatic function in diabetic models. This indicates its potential as a therapeutic agent for diabetes and related complications (Adam et al., 2016), (Shah et al., 2019).

Other Potential Applications

  • Antifungal: Rhinacanthus nasutus extract shows potential as an antifungal agent, beneficial in topical applications (Ansari et al., 2019).
  • Impact on Drug Efflux Transporters: Rhinacanthin-C can influence the function and expression of drug efflux transporters in cells, suggesting implications for drug interactions and efficacy (Wongwanakul et al., 2013).

properties

CAS RN

171522-36-4

Product Name

Rhinacanthone

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3,3-dimethyl-2,4-dihydrobenzo[h]chromene-5,6-dione

InChI

InChI=1S/C15H14O3/c1-15(2)7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-8-15/h3-6H,7-8H2,1-2H3

InChI Key

GAQRLJKQPBBUSK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C

Canonical SMILES

CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C

Other CAS RN

171522-36-4

synonyms

3,4-dihydro-3,3-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione
rhinacanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhinacanthone
Reactant of Route 2
Rhinacanthone
Reactant of Route 3
Rhinacanthone
Reactant of Route 4
Rhinacanthone
Reactant of Route 5
Rhinacanthone
Reactant of Route 6
Rhinacanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.